molecular formula C8H9BrN2 B2595166 4-Bromo-6-cyclopropyl-2-methylpyrimidine CAS No. 1412959-69-3

4-Bromo-6-cyclopropyl-2-methylpyrimidine

Cat. No.: B2595166
CAS No.: 1412959-69-3
M. Wt: 213.078
InChI Key: LHHWCNZVXRBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-cyclopropyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H9BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

4-Bromo-6-cyclopropyl-2-methylpyrimidine has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclopropyl-2-methylpyrimidine typically involves the bromination of 6-cyclopropyl-2-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclopropyl-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura reaction.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-cyclopropyl-2-methylpyrimidine is unique due to the presence of both a bromine atom and a cyclopropyl group, which can influence its reactivity and biological activity. The cyclopropyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

4-bromo-6-cyclopropyl-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHWCNZVXRBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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